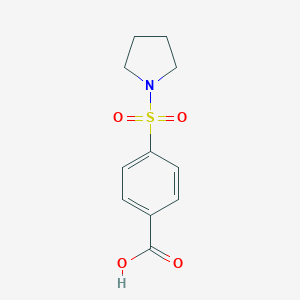

4-(Pyrrolidine-1-sulfonyl)-benzoic acid

Vue d'ensemble

Description

4-(Pyrrolidine-1-sulfonyl)-benzoic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring have been reported to show activity against various targets, such as ck1γ and ck1ε .

Mode of Action

It is known that the pyrrolidine ring, a key structural feature of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with its targets, potentially leading to various biological effects .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring have been reported to exhibit various biological activities .

Analyse Biochimique

Biochemical Properties

The pyrrolidine ring in 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity in bioactive molecules . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Cellular Effects

Compounds with a pyrrolidine ring have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Compounds with a pyrrolidine ring have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in dry conditions at room temperature .

Metabolic Pathways

Compounds with a pyrrolidine ring have been shown to interact with various enzymes and cofactors .

Activité Biologique

4-(Pyrrolidine-1-sulfonyl)-benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a benzoic acid moiety linked to a pyrrolidine sulfonyl group. This unique combination contributes to its biological properties, making it a subject of interest in various pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been evaluated for its effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, which is crucial for treating various inflammatory diseases.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of metalloproteases, which are involved in various pathological processes including cancer progression and inflammation .

- Modulation of Protein Degradation Pathways : Research indicates that derivatives of benzoic acid can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antibacterial Activity : A study evaluating various benzoic acid derivatives found that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines revealed that the compound could inhibit cell growth effectively, suggesting its potential role in cancer therapy .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties showed that the compound could reduce markers of inflammation in cell-based models, supporting its therapeutic potential in inflammatory conditions .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(Pyrrolidine-1-sulfonyl)-benzoic acid is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety through a sulfonyl group. The molecular formula is C11H13NO4S, and it possesses unique chemical properties that make it suitable for various applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

The compound has been investigated for multiple applications, particularly in drug discovery and development:

- Enzyme Inhibition : Research indicates that derivatives of pyrrolidine compounds, including this compound, serve as effective inhibitors of metalloproteases, particularly zinc proteases. These enzymes are crucial in various physiological processes and pathologies such as hypertension and cancer .

- Anti-inflammatory Properties : Studies have shown that pyrrolidine derivatives can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases . This is particularly relevant in developing therapies for conditions like arthritis and other immune-related disorders.

- Pharmacological Activity : The compound has been evaluated for its pharmacological properties, including its ability to modulate signaling pathways relevant to cancer treatment. For example, it has shown potential in inhibiting protein kinases involved in cell proliferation and survival .

Enzyme Inhibition Studies

A study focusing on the inhibition of protein tyrosine phosphatases (PTPs) found that pyrrolidine derivatives could effectively inhibit these enzymes, which play a critical role in signal transduction pathways associated with cancer . The research highlighted the structure-activity relationship (SAR) of these compounds, emphasizing the importance of the pyrrolidine scaffold.

Anti-cancer Research

In another case study, researchers synthesized various pyrrolidine-based compounds, including this compound, to evaluate their cytotoxic effects against different cancer cell lines. Results demonstrated significant anti-proliferative activity, suggesting that these compounds could be further developed as chemotherapeutic agents .

Development of Therapeutics for Cardiovascular Diseases

The role of this compound as a potential therapeutic agent for cardiovascular diseases has been explored due to its inhibitory effects on metalloproteinases linked to vascular remodeling . This application is particularly promising for conditions such as myocardial ischemia and hypertension.

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIXOYIZMIXNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354103 | |

| Record name | 4-(Pyrrolidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19580-33-7 | |

| Record name | 4-(Pyrrolidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.